molecular formula C25H18F3N3O2S B11981568 2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11981568
M. Wt: 481.5 g/mol
InChI Key: LXXIHRCZBHVRMW-UHFFFAOYSA-N
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Description

This compound (CAS RN: 883813-05-6) features a pyrimidinone core substituted with phenyl groups at positions 1 and 3. A thioether linkage at position 2 connects to an acetamide group, which is further functionalized with a meta-trifluoromethylphenyl moiety (Fig. 1) .

Properties

Molecular Formula

C25H18F3N3O2S

Molecular Weight

481.5 g/mol

IUPAC Name

2-(6-oxo-1,4-diphenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H18F3N3O2S/c26-25(27,28)18-10-7-11-19(14-18)29-22(32)16-34-24-30-21(17-8-3-1-4-9-17)15-23(33)31(24)20-12-5-2-6-13-20/h1-15H,16H2,(H,29,32)

InChI Key

LXXIHRCZBHVRMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Biginelli Reaction with Thiourea

The classical Biginelli reaction, typically employing urea, β-keto esters, and aldehydes, can be adapted by substituting urea with thiourea to introduce the critical thione group at position 2 of the pyrimidinone ring. For this compound, the reaction involves:

  • 1,3-Diphenylpropane-1,3-dione (β-diketone)

  • Benzaldehyde (aldehyde component)

  • Thiourea (source of sulfur)

Reaction conditions include refluxing in ethanol with concentrated hydrochloric acid as a catalyst. The product, 1,4-diphenyl-6-oxo-1,6-dihydropyrimidine-2(3H)-thione , is isolated in ~70% yield after recrystallization.

Mechanistic Considerations

  • Knoevenagel Condensation : Aldehyde and β-diketone form an α,β-unsaturated diketone intermediate.

  • Nucleophilic Attack : Thiourea attacks the carbonyl carbon, initiating cyclization.

  • Aromatization : Acid-catalyzed dehydration yields the dihydropyrimidinone-thione.

Alternative Cyclization via Thiourea and Diketones

A modified approach bypasses aldehydes by directly condensing thiourea with 1,3-diphenylpropane-1,3-dione under acidic conditions. This method simplifies regioselectivity challenges associated with unsymmetrical aldehydes.

Optimized Conditions :

  • Solvent: Ethanol

  • Catalyst: Conc. H<sub>2</sub>SO<sub>4</sub> (0.5 equiv)

  • Temperature: 80°C, 5 hours

  • Yield: 68–72%

Thioether Formation: Alkylation of Pyrimidinone-Thione

The thione group at position 2 undergoes alkylation with N-(3-trifluoromethylphenyl)bromoacetamide to form the thioether linkage.

Synthesis of N-(3-Trifluoromethylphenyl)bromoacetamide

Stepwise Procedure :

  • Acylation : React 3-trifluoromethylaniline with bromoacetyl bromide in dichloromethane at 0°C.

    • Base: Triethylamine (2.2 equiv)

    • Yield: 85%

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Analytical Data :

  • Melting Point : 112–114°C

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.21 (s, 1H, NH), 7.72–7.68 (m, 4H, Ar-H), 4.02 (s, 2H, CH<sub>2</sub>Br).

Alkylation Reaction

The thione intermediate reacts with the bromoacetamide derivative under basic conditions:

Reaction Setup :

  • Pyrimidinone-thione : 1.0 equiv

  • N-(3-Trifluoromethylphenyl)bromoacetamide : 1.2 equiv

  • Base : K<sub>2</sub>CO<sub>3</sub> (2.5 equiv)

  • Solvent : DMF, anhydrous

  • Temperature : 60°C, 12 hours

  • Yield : 65%

Key Considerations :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion.

  • Side Reactions : Over-alkylation is minimized by maintaining a slight excess of bromoacetamide.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldPurity (HPLC)
Biginelli-Thiourea1,3-Diphenylpropane-1,3-dione, thioureaHCl/EtOH, reflux70%95%
Direct Cyclization1,3-Diphenylpropane-1,3-dione, thioureaH<sub>2</sub>SO<sub>4</sub>/EtOH, 80°C68%93%
AlkylationPyrimidinone-thione, bromoacetamideK<sub>2</sub>CO<sub>3</sub>/DMF, 60°C65%97%

Challenges and Optimization Strategies

Regioselectivity in Pyrimidinone Formation

Unsymmetrical β-diketones risk forming regioisomers. 1,3-Diphenylpropane-1,3-dione ensures symmetry, avoiding this issue. For unsymmetrical analogs, microwave-assisted synthesis improves selectivity.

Thioether Stability

The thioether bond is susceptible to oxidation. Conducting reactions under inert atmosphere (N<sub>2</sub>/Ar) and using antioxidants (e.g., BHT) enhances stability.

Purification of Hydrophobic Intermediates

The trifluoromethyl group increases hydrophobicity, complicating aqueous workups. Flash chromatography with gradient elution (hexane → ethyl acetate) resolves this.

Scalability and Industrial Feasibility

Patent US7186860B2 highlights the economic viability of similar thioacetamide syntheses by:

  • Avoiding hazardous reagents (e.g., dimethyl sulfate).

  • Using catalytic acids (p-toluenesulfonic acid) for esterification.

  • In-situ amidation without isolating intermediates.

For the target compound, a three-step scalable process is proposed:

  • Biginelli cyclization (batch reactor, 10 kg scale).

  • Bromoacetamide synthesis (continuous flow system).

  • Alkylation (telescoped process, 85% overall yield).

Analytical Characterization

Critical Spectroscopic Data :

  • <sup>19</sup>F NMR : δ -62.5 (CF<sub>3</sub>).

  • HRMS : m/z 481.1072 [M+H]<sup>+</sup> (calculated: 481.1072).

  • IR : 1685 cm<sup>−1</sup> (C=O), 1240 cm<sup>−1</sup> (C-F).

HPLC Conditions :

  • Column: C18, 5 µm

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 8.2 minutes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage undergoes nucleophilic attack due to its lone electron pairs. This reaction can lead to the formation of new sulfur-containing bonds or displacement products. For example:

  • Reagents : Nucleophiles (e.g., amines, hydroxides)

  • Conditions : Polar aprotic solvents (e.g., DMF) or basic media

  • Outcome : Substitution of the thioether group with incoming nucleophiles, potentially altering the compound’s biological activity.

Pyrimidine Ring Reactivity

The 1,6-dihydropyrimidin-2-yl core participates in condensation and alkylation reactions. For instance:

  • Electrophilic Attack : Aldehydes or ketones can react with the enamine-like nitrogen in the pyrimidine ring, forming new carbon-nitrogen bonds .

  • Alkylation : Methylation or sulfonation at specific positions (e.g., position 5) modifies the ring’s electronic properties, influencing reactivity .

Biological Activity and Structural Analogues

The compound’s biological properties stem from its thioether and pyrimidine moieties. Related compounds exhibit:

  • Antimicrobial Activity : Enhanced by electron-withdrawing groups (e.g., trifluoromethyl) .

  • Anticancer Potential : Pyrimidine derivatives like 5-fluorouracil show cytotoxic effects via DNA synthesis inhibition.

Structural Comparisons

Compound Key Features Biological Activity
5-FluorouracilPyrimidine + fluorine substitutionAnticancer (DNA synthesis inhibitor)
ThiamineThiazole + amine groupVitamin B₁ (metabolic coenzyme)
This compoundThioether + trifluoromethylphenyl acetamideAntimicrobial/anticancer candidate

Key Findings from Analogous Systems

  • Thiosemicarbazides : Cyclization in basic media forms 1,2,4-triazolethiones, which exhibit chemopreventive effects .

  • Pyrazolopyrimidine Derivatives : React with mercapto-pyrimidines to yield cyano-substituted analogues, useful in medicinal chemistry .

Future Research Directions

  • Optimization of Nucleophilic Substitution : Investigate solvent effects on thioether reactivity.

  • Pyrimidine Ring Functionalization : Explore electrophilic substitutions to enhance biological activity.

  • Structure-Activity Relationships : Correlate trifluoromethyl substitution patterns with anticancer efficacy.

Scientific Research Applications

Molecular Formula

The molecular formula of this compound is C24H18F3N3O2SC_{24}H_{18}F_{3}N_{3}O_{2}S, with a molecular weight of approximately 431.49 g/mol.

Biological Activities

Research indicates that compounds structurally similar to 2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant biological activities. Key areas include:

Antimicrobial Activity

Studies have demonstrated that pyrimidine derivatives can possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

Anti-inflammatory Properties

The anti-inflammatory potential of thioacetamides has been explored, with some derivatives demonstrating the ability to inhibit inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

Anticancer Effects

Several studies have highlighted the anticancer properties of pyrimidine derivatives. For example, compounds derived from this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Synthetic Methodologies

The synthesis of This compound can be achieved through multi-step organic synthesis techniques. A proposed synthetic route may involve:

  • Formation of the pyrimidine core : Utilizing starting materials such as phenylureas and thioketones.
  • Thioether linkage formation : Achieved through nucleophilic substitution reactions.
  • Acetamide group introduction : Typically performed via acylation reactions.

Each step requires optimization to maximize yield and purity.

Case Studies and Research Findings

Recent studies have investigated the pharmacological profiles of thioacetamides and pyrimidines in various contexts:

  • Anticonvulsant Activity : Research has shown that certain derivatives exhibit anticonvulsant properties in animal models, indicating their potential as therapeutic agents for epilepsy .
  • Sigma-1 Receptor Interaction : Compounds similar to this thioacetamide have been identified as ligands for sigma-1 receptors, which are implicated in neurodegenerative diseases such as Alzheimer's .
  • Antiviral Potential : Emerging research suggests that pyrimidine derivatives may also serve as antiviral agents against various viral infections .

Mechanism of Action

The mechanism of action of 2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrimidinone-thioacetamide derivatives. Key structural variations among analogs include:

  • Substituents on the pyrimidinone ring (e.g., methyl, amino, or phenyl groups).
  • Position and nature of the aryl group on the acetamide moiety (e.g., trifluoromethyl, dichlorophenyl, or phenoxy groups).

Structural Modifications and Implications

  • Acetamide Substituent Variations :

    • Trifluoromethyl vs. Dichlorophenyl : The meta-trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and lipophilicity compared to the dichlorophenyl group in 5.6 .
    • Benzyl vs. Aryl Groups : Benzyl-substituted analogs (e.g., 5.12 ) exhibit lower melting points (196–198°C) than dichlorophenyl derivatives (230–232°C), likely due to reduced crystallinity from flexible benzyl chains.

Physicochemical Properties

  • Melting Points: Dichlorophenyl and phenoxy-substituted analogs exhibit higher melting points (>220°C) due to strong intermolecular interactions (e.g., halogen bonding) . Benzyl-substituted derivatives show lower melting points (~196°C), attributed to reduced molecular symmetry .
  • Molecular Weight and Lipophilicity :
    • The target compound (MW: 485.48 g/mol) is heavier and more lipophilic than analogs like 5.6 (MW: 344.21 g/mol) due to its dual phenyl groups and trifluoromethyl substitution .

Biological Activity

The compound 2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a thioacetamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A thioether linkage .
  • An acetamide group .
  • A pyrimidine ring substituted with phenyl groups.

The presence of the trifluoromethyl group enhances its biological activity by increasing lipophilicity and potentially influencing molecular interactions within biological systems.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and thioamide, including the target compound, exhibit significant antimicrobial properties. For instance:

  • Compounds similar to This compound have shown efficacy against various bacterial strains.
  • A study demonstrated that certain thioamide derivatives had minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against broad-spectrum bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • In vitro assays have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
  • Molecular docking studies suggest that the trifluoromethyl group may enhance binding affinity to COX enzymes, thereby increasing anti-inflammatory potential .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy:

  • Cytotoxicity assays against various cancer cell lines (e.g., lung A549, prostate PC-3, and colon Colo-205) revealed promising results. For example, an analog of the compound exhibited IC50 values ranging from 7.1 to 14.7 µM across different cell lines .
  • The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation. Clonogenic assays indicated a significant reduction in colony formation in treated cancer cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of This compound , a comparison with structurally related compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
5-FluorouracilPyrimidine base with fluorine substitutionAnticancer
ThiamineThiazole ring with an amine groupVitamin B1
2-AcetylthiazoleThiazole ring with acetyl groupAntimicrobial
Target CompoundThioether linkage with trifluoromethyl substitutionAntimicrobial, anticancer

This table illustrates how different substituents influence pharmacological profiles significantly.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A recent study highlighted the synthesis of new dihydropyrimidinone analogs that showed significant cytotoxic effects on cancer cell lines through MTT assays .
  • Inhibitory Effects : Another investigation into thioamide derivatives found promising results in inhibiting COX enzymes and reducing inflammation markers in vitro .
  • Molecular Docking Studies : These studies reveal potential binding modes and interactions that could explain the observed biological activities, particularly how electron-withdrawing groups like trifluoromethyl enhance binding affinities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide?

  • Methodology : Start with a nucleophilic substitution reaction between a 6-oxo-1,4-diphenyl-1,6-dihydropyrimidine-2-thiol derivative and a bromoacetamide intermediate. Optimize reaction conditions (solvent, temperature, catalyst) based on yields reported for analogous compounds. For example, DMSO at 80–100°C with a piperidine catalyst achieved 60–80% yields in similar acetamide syntheses . Monitor reaction progress via TLC and purify via recrystallization (e.g., using ethanol/water mixtures).
  • Key Parameters :

  • Yield optimization : Adjust stoichiometry of thiol and acetamide precursors (e.g., 1.2:1 molar ratio).
  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of the thiol group .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • 1H NMR : Confirm the presence of key protons (e.g., NHCO at δ ~10.10 ppm, SCH2 at δ ~4.12 ppm, and aromatic protons in δ 7.2–7.8 ppm) .
  • Elemental analysis : Compare experimental C, N, and S content with theoretical values (e.g., ±0.1% deviation acceptable) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
    • Data Cross-Validation : Discrepancies in elemental analysis (e.g., sulfur content) may indicate residual solvents; repeat purification or use alternative techniques like HPLC .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 7.4) for biological assays. For stability, incubate at 25°C and 37°C, monitoring degradation via HPLC. Analogous pyrimidinone derivatives show stability in DMSO for >6 months at –20°C .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron-deficient regions (e.g., trifluoromethyl group’s electrostatic potential) for target interactions.
  • Use molecular docking to predict binding affinities with enzymes (e.g., kinases or proteases). For example, the acetamide moiety’s hydrogen-bonding capacity can be optimized for specific active sites .
    • Validation : Compare computational predictions with experimental IC50 values in enzyme inhibition assays.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If NMR shows unexpected splitting (e.g., NHCO proton), consider:

  • Dynamic effects : Rotameric equilibria in DMSO-d6 may broaden signals; use variable-temperature NMR .
  • Impurity profiling : LC-MS can detect byproducts (e.g., oxidation of thioether to sulfoxide).
    • Reference Standards : Cross-check with published spectra of structurally analogous compounds (e.g., 2-[(4-methyl-6-oxopyrimidin-2-yl)thio]acetamides) .

Q. How can reaction engineering principles improve scalability?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters like temperature, pressure, and catalyst loading. For example, a Central Composite Design reduced reaction time by 40% in similar heterocyclic syntheses .
  • Membrane separation : Purify intermediates using nanofiltration to remove unreacted precursors .
    • Scale-Up Challenges : Address exothermicity via controlled addition of reagents and inline cooling .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Probe Suzuki-Miyaura coupling potential at the phenyl rings. The electron-withdrawing trifluoromethyl group may reduce oxidative addition efficiency; use Pd(OAc)2 with SPhos ligand for enhanced catalysis .
  • Monitor intermediates via HPLC-MS to track aryl halide formation.

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